ethyl(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxocyclohexane-1-carboxylate
Description
Ethyl (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxocyclohexane-1-carboxylate is a chiral cyclohexane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and a ketone (oxo) group at the 4-position. Its molecular formula is C₁₄H₂₃NO₅ (derived from structural analogs in ), with a molecular weight of 285.34 g/mol. The compound’s stereochemistry [(1S,3R)] and functional groups make it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and bioactive molecules requiring rigid, functionalized scaffolds.
Key structural features:
- Ethyl ester at position 1: Enhances lipophilicity and stability.
- Boc-protected amino group at position 3: Provides temporary protection for amines during multi-step syntheses.
- 4-Oxo group: A reactive ketone capable of nucleophilic additions or reductions.
Properties
IUPAC Name |
ethyl (1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-5-19-12(17)9-6-7-11(16)10(8-9)15-13(18)20-14(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,18)/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFVKMVRLWEFMU-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)C(C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC(=O)[C@@H](C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxocyclohexane-1-carboxylate typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of cyclization reactions.
Introduction of Functional Groups: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Esterification: The carboxylate group is esterified using ethanol and a catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to introduce the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a prodrug, where the Boc group can be removed under physiological conditions to release the active drug.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxocyclohexane-1-carboxylate involves the cleavage of the Boc group under acidic conditions, releasing the active amine. This amine can then interact with various molecular targets, including enzymes and receptors, to exert its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of Boc-protected cyclohexane carboxylates. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparisons
Key Differences and Implications:
Functional Group at Position 4 :
- 4-Oxo (target compound): Enables ketone-specific reactions (e.g., Grignard additions, reductive amination).
- 4-Hydroxy (): Increases polarity and solubility; prone to oxidation or derivatization (e.g., phosphorylation).
- 4-Azido (): Facilitates bioorthogonal "click" reactions (e.g., CuAAC with alkynes) but requires careful handling due to azide instability .
Ester vs. Carboxylic Acid :
- Ethyl/methyl esters () improve cell permeability and metabolic stability compared to carboxylic acids ().
- Carboxylic acids (e.g., ) are more water-soluble and suitable for ionic interactions in drug-target binding.
Cyclohexane analogs (e.g., target compound) offer greater conformational flexibility, which is critical for binding to biological targets like enzymes or receptors.
Stereochemistry :
- The (1S,3R) configuration in the target compound ensures spatial alignment of functional groups for enantioselective synthesis.
- Epimerization at position 4 (e.g., 4R vs. 4S hydroxy/azido derivatives) alters hydrogen-bonding patterns and bioactivity .
Research Findings:
- Synthetic Utility : The 4-oxo group in the target compound has been used in the synthesis of γ-lactams via reductive amination, a key step in protease inhibitor development .
- Stability: Boc-protected amino esters (e.g., ) are stable under basic conditions but cleaved by acids (e.g., TFA), enabling controlled deprotection .
- Azide Derivatives : Ethyl 4-azido-Boc-cyclohexane carboxylates () are precursors for Huisgen cycloaddition, widely used in radiopharmaceutical labeling .
Biological Activity
Ethyl(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxocyclohexane-1-carboxylate, a compound with the molecular formula C14H25NO5, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a cyclohexane core with a tert-butoxycarbonyl (Boc) group and an ethyl ester functional group. The stereochemistry at the 1S and 3R positions contributes to its biological activity.
- Molecular Formula : C14H25NO5
- Molecular Weight : 287.36 g/mol
- CAS Number : 365997-33-7
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, in a screening involving the NCI 60 tumor cell lines, certain derivatives showed over 50% growth inhibition at a concentration of 10 μM against various cancer cell types .
| Compound | Cell Line | Concentration (μM) | Growth Inhibition (%) |
|---|---|---|---|
| This compound | A549 (Lung) | 10 | >50 |
| Similar Derivative | MCF7 (Breast) | 10 | >40 |
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the Boc group plays a crucial role in modulating enzyme interactions and enhancing cellular permeability. Preliminary data suggest that it may inhibit specific pathways involved in cell proliferation and survival.
Case Studies and Research Findings
-
Study on Anticancer Activity :
A study published in a peer-reviewed journal examined the effects of several Boc-protected amino acids on cancer cell lines. This compound was included in this screening, revealing promising results against multiple cancer types . -
Pharmacokinetics :
Research into the pharmacokinetic properties of similar compounds indicates favorable absorption and distribution characteristics, suggesting potential for effective oral bioavailability. Further studies are required to confirm these properties specifically for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
